Silymarin, 80per cent
Description
Silymarin, 80% is a standardized extract derived from the seeds of Silybum marianum (milk thistle), comprising a complex mixture of flavonolignans. These include silybin A (SA), silybin B (SB), isosilybin A (ISA), isosilybin B (ISB), silychristin (SC), and silydianin (SD), with silybin (a racemic mixture of SA and SB) constituting the largest proportion (~33.4%) . The 80% designation reflects the total flavonolignan content, ensuring consistency in pharmacological activity. Silymarin is widely recognized for its hepatoprotective, antioxidant, and anti-inflammatory properties, with applications in treating liver disorders, detoxification, and cancer therapy .
Key Composition (Table 1):
| Component | Percentage (%) |
|---|---|
| Silybin (SA + SB) | 33.4 |
| Silychristin (SC) | 12.9 |
| Silydianin (SD) | 3.5 |
| Isosilybin (ISA + ISB) | 8.35 |
| Other Flavonoids & Fatty Acids | ~42.0 |
Properties
CAS No. |
144160-53-2 |
|---|---|
Molecular Formula |
C6H9N3O3S |
Origin of Product |
United States |
Preparation Methods
Soxhlet Extraction with Methanol
The conventional Pharmacopoeia-recommended method involves a two-step Soxhlet extraction:
While this method yields ~72% silymarin recovery, it is time-consuming and results in partial flavonolignan degradation due to prolonged heat exposure.
Ethyl Acetate-Based Isolation
A patented anhydrous ethyl acetate process eliminates defatting by directly extracting pulverized milk thistle seeds at 75°C. Key steps include:
-
Solvent Ratio : 1:10 (crude drug to ethyl acetate).
-
Multi-Stage Extraction : Three 1-hour cycles to ensure >90% silymarin recovery.
-
Methanol Dissolution : The ethyl acetate extract is dissolved in methanol (1:8 w/v) and filtered to remove insoluble residues.
This method achieves 90–96% purity but requires stringent control over solvent water content (<0.5%) to prevent hydrolysis.
Advanced Extraction Technologies
Pressurized Liquid Extraction (PLE)
PLE reduces extraction time from 11 hours to 10 minutes while increasing yield by 28% compared to Soxhlet. Optimized conditions include:
-
Solvent : Acetone at 125°C.
-
Pressure : 1,500 psi.
-
Yield : 3.3 mg/g silybin A and 5.1 mg/g silybin B from non-defatted fruits.
PLE’s closed-system design minimizes solvent use and prevents silymarin oxidation, making it ideal for high-purity applications.
Ultrasonic-Assisted Enzymatic Extraction (UAEE)
UAEE combines cellulase-mediated cell wall disruption with ultrasonic cavitation to enhance solvent penetration. Response Surface Methodology (RSM) optimizes:
| Parameter | Optimal Value |
|---|---|
| Ethanol Concentration | 70% (v/v) |
| Enzyme Concentration | 2.5% (w/w) |
| Extraction Time | 40 minutes |
| Liquid-Solid Ratio | 6:1 (mL/g) |
| Ultrasonic Power | 250 W |
Under these conditions, UAEE achieves a silymarin yield of 4.82 mg/g, surpassing conventional reflux methods by 19%.
Industrial-Scale Production Protocols
Reverse Gradient Circulating Extraction
A Chinese patent outlines a large-scale process for 80% silymarin extract:
-
Oil Pressing : Seeds are cold-pressed at 150–200 kg/hour to obtain defatted cake.
-
Acetone Extraction : Cake is pulverized and extracted with 95% acetone (6:1 liquid-solid ratio) using a reverse gradient system.
-
Hexane Refining : Concentrated extract is washed with n-hexane (4:1 v/v) to remove residual lipids, reducing hexane residues to <50 ppm.
-
Alkaline-Acid Precipitation : Sodium hydroxide (1.5–2% w/v) dissolves silymarin, followed by HCl acidification to pH 4–5 to precipitate impurities.
Final products contain 58–60% silymarin (dry basis) with solvent residues below 500 ppm, complying with European Pharmacopoeia limits.
Vacuum Drying and Pulverization
Post-extraction, the silymarin-rich precipitate is dried at 40°C under 10 mbar vacuum for 24 hours to prevent thermal degradation. Pulverization to <100 µm ensures homogeneity and facilitates tablet compression.
Quality Control Metrics
Solvent Residue Limits
| Solvent | Permissible Limit (ppm) |
|---|---|
| Acetone | <500 |
| n-Hexane | <50 |
| Ethyl Acetate | <5,000 |
Residual solvents are quantified via gas chromatography (GC) to meet ICH Q3C guidelines.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection at 288 nm is the gold standard for quantifying silymarin components. A typical chromatographic profile includes:
-
Silybin A/B : Retention time = 12.3/13.1 minutes.
-
Silychristin : Retention time = 9.8 minutes.
Comparative Analysis of Extraction Methods
| Method | Yield (mg/g) | Time (Hours) | Solvent Consumption (L/kg) | Purity (%) |
|---|---|---|---|---|
| Soxhlet (Methanol) | 2.8–3.2 | 11 | 18 | 70–75 |
| PLE (Acetone) | 4.1–4.5 | 0.17 | 8 | 85–90 |
| UAEE (Ethanol) | 4.6–4.8 | 0.67 | 6 | 88–92 |
| Ethyl Acetate | 4.3–4.6 | 3 | 10 | 90–96 |
PLE and UAEE outperform traditional methods in yield and solvent efficiency, whereas ethyl acetate extraction achieves the highest purity .
Chemical Reactions Analysis
Composition of Silymarin
Silymarin consists of several flavonolignans and a flavonoid, taxifolin :
-
Silybin A
-
Silybin B
-
Silychristin
-
Silydianin
-
Isosilybin A
-
Isosilybin B
-
2,3-Dehydrosilybin
-
Taxifolin
The relative abundance of each component can vary . A typical composition is shown in the table below :
Antioxidant Reactions
Silymarin exhibits significant antioxidant activity, which contributes to its protective effects .
-
Free Radical Scavenging : Silymarin neutralizes free radicals, reducing oxidative stress . It increases superoxide dismutase activity in erythrocytes and lymphocytes .
-
Glutathione Regulation : Silymarin regulates intracellular glutathione levels, which is crucial for detoxification and antioxidant defense .
-
Lipid Peroxidation Inhibition : As a potent antioxidant, silymarin inhibits lipid peroxidation, particularly in liver cells .
-
Chain-Breaking Antioxidant : Silymarin acts as a chain-breaking antioxidant and radical scavenger, reducing peroxyl radicals .
Reactions with Permanganate
Silymarin reacts with permanganate ions under specific conditions, leading to the formation of a chromone derivative .
-
Oxidation Mechanism : Silymarin is oxidized by permanganate at pH 7.0 ± 0.2, resulting in dehydrogenation and the formation of a chromone .
-
Rate Expression : The reaction exhibits first-order dependence on both silymarin and permanganate concentrations in the initial stages :
\text{silymarin}]
-
Spectrophotometric Determination : The reaction can be used for quantifying silymarin through kinetic spectrophotometry, with a linear relationship observed between the logarithm of the initial reaction rate and the logarithm of silymarin concentration within the range of 18-50 mg/mL .
Interactions with Gut Microbiota
Silymarin interacts with the gut microbiota, leading to the degradation of its components and the formation of various catabolites .
-
Microbial Degradation : Gut microbiota degrades silymarin components over time, with complete degradation observed after 24 hours. Silychristin and 2,3-dehydrosilybin degrade faster, within 8 hours .
-
Catabolite Formation : Microbial degradation results in around twenty catabolites. These catabolites are classified as transient or final, with the final catabolites further divided into early and late catabolites .
-
Demethylation, Hydrogenation, and Dehydroxylation : The gut microbiota induces chemical changes such as demethylation, hydrogenation, and dehydroxylation in silymarin .
The table below shows the catabolites and their anticipated reactions:
| Name | m/z $$M+H]+ | tR $$min] | Loss | Addition | Anticipated reactions |
|---|---|---|---|---|---|
| 469.113@11.5 | 469.1128 | 11.53 | CH3 | H | Demethylation |
| 485.144@11.3 | 485.1442 | 11.25 | 2H | Hydrogenation | |
| 485.144@10.4 | 485.1442 | 10.36 | 2H | Hydrogenation | |
| 469.113@11.9 | 469.1129 | 11.86 | CH3 | H | Demethylation |
| 469.113@11.4 | 469.1128 | 11.38 | CH3 | H | Demethylation |
| 469.113@12.0 | 469.1129 | 12.01 | CH3 | H | Demethylation |
| 471.129@11.1 | 471.1285 | 11.13 | CH3 | 3H | Demethylation; hydrogenation |
| 467.098@11.4 | 467.0975 | 11.41 | OH | H | Dehydroxylation |
| 467.098@12.5 | 467.0975 | 12.48 | OH | H | Dehydroxylation |
| 467.098@13.8 | 467.0975 | 13.77 | OH | H | Dehydroxylation |
| 467.098@11.6 | 467.0975 | 11.6 | OH | H | Dehydroxylation |
| 467.098@12.2 | 467.0975 | 12.24 | OH | H | Dehydroxylation |
Miscellaneous chemical reactions
-
Phase I and II enzyme modulation: Silymarin can inhibit P450 activity and activate Phase II enzymes, influencing the metabolism of xenobiotics .
-
Protection of liver cells: Silymarin protects liver cells from damage caused by toxins, viruses, and chemicals . It stabilizes cell membranes and regulates their permeability, preventing toxins from entering liver cells .
-
Estrogenic activity : Silymarin displays selective estrogen receptor modulator properties .
-
Increasing Solubility : Silymarin's solubility can be increased through the preparation of solid eutectic mixtures . A study showed that the solubility of silymarin was increased by 5-fold using a solid dispersion with Polyvinylpyrrolidone K30 .
Scientific Research Applications
Hepatoprotection
Silymarin is primarily recognized for its protective effects on the liver. It plays a crucial role in treating various liver conditions, including:
- Alcoholic Liver Disease : Clinical studies have shown that Silymarin can improve liver function in patients with alcoholic liver disease, potentially reducing liver enzyme levels and improving overall health outcomes .
- Viral Hepatitis : Research indicates that Silymarin may enhance liver function in patients with chronic hepatitis C by reducing inflammation and oxidative stress .
- Amanita Mushroom Poisoning : Silymarin has been effectively used as an antidote for Amanita phalloides (death cap mushroom) poisoning, aiding in the prevention of liver damage by inhibiting the enterohepatic recirculation of toxins .
Antioxidant Properties
The antioxidant capacity of Silymarin is attributed to its ability to scavenge free radicals and reduce oxidative stress. This property is vital in:
- Reducing Lipid Peroxidation : Silymarin decreases lipid peroxidation in cellular membranes, thereby protecting hepatocytes from damage .
- Enhancing Glutathione Levels : Studies have demonstrated that Silymarin increases intracellular glutathione levels, a critical antioxidant that protects cells from oxidative damage .
Anti-inflammatory Effects
Silymarin exhibits significant anti-inflammatory properties, making it beneficial in various inflammatory conditions:
- Chronic Inflammation : It has been shown to modulate inflammatory pathways by reducing pro-inflammatory cytokines such as TNF-alpha .
- Nephroprotective Effects : In addition to liver protection, Silymarin has demonstrated protective effects against nephrotoxicity induced by drugs like cisplatin .
Anticancer Activity
Emerging studies indicate that Silymarin possesses anticancer properties, particularly against several types of cancer:
- Hepatocellular Carcinoma : Research has shown that Silymarin can inhibit the growth of hepatocellular carcinoma cells by inducing apoptosis and cell cycle arrest .
- Other Cancers : It has also been reported to exhibit anticancer effects in colorectal, breast, lung, and prostate cancers through various mechanisms, including inhibition of metastasis and modulation of signaling pathways involved in cell survival .
Veterinary Medicine Applications
Silymarin is not limited to human applications; it also shows promise in veterinary medicine:
- Treatment of Liver Disorders : It is used to treat hepatic disorders in animals, demonstrating efficacy in cases of toxicity from various sources .
- Improving Growth Rates : In livestock, Silymarin has been utilized as a natural alternative to antibiotics, improving growth rates and overall health in pigs .
Case Studies and Research Findings
Mechanism of Action
Silymarin exerts its effects through multiple mechanisms:
Antioxidant Activity: Silymarin scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: Silymarin inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Hepatoprotective Activity: Silymarin stabilizes cell membranes, inhibits the binding of toxins to hepatocyte receptors, and promotes the regeneration of liver cells by stimulating ribosomal RNA polymerase and protein synthesis.
Molecular Targets and Pathways: Silymarin targets various molecular pathways, including the mitogen-activated protein kinase (MAPK) pathway, the mammalian target of rapamycin (mTOR) pathway, and the β-catenin pathway.
Comparison with Similar Compounds
Comparison with Similar Compounds
Silymarin vs. Silybin (≥98% Purity)
- Composition: Silybin is the principal bioactive constituent of silymarin, isolated to ≥98% purity. Unlike silymarin, it lacks synergistic interactions with other flavonolignans like SC and SD .
- Bioavailability: Silybin exhibits marginally higher solubility (~0.04 mg/mL in water) compared to silymarin (~0.01 mg/mL) but still suffers from low oral bioavailability (~23–47%) due to rapid metabolism .
- Efficacy: In hepatocellular carcinoma models, silymarin (80 µg/mL) induced 52.13% apoptosis in AGS cells, whereas silybin alone required higher concentrations (≥100 µg/mL) for comparable effects .
Silymarin vs. Silymarin-Phosphatidylcholine Complex
- Formulation: Complexation with phosphatidylcholine enhances silymarin’s hydrophilicity. For example, Legalon® SIL uses a 1:1 molar ratio of silybin to phosphatidylcholine .
- Bioavailability: Plasma silybin levels from the complex are 2–3 times higher than unmodified silymarin, with a 1.8-fold increase in AUC (Area Under the Curve) .
- Clinical Application: In chronic liver disease, the complex reduced ALT/AST levels by 40–50% versus 25–30% for standard silymarin .
Silymarin vs. Nanoparticle Formulations
- Formulation: Nanoparticles (e.g., SPG membrane-emulsified or chitosan-based) improve solubility by 1,300-fold and extend half-life to 4.74 years .
- Bioavailability: Silymarin-loaded nanoparticles achieve a 1.3-fold higher AUC and 80% dissolution within 15 minutes, outperforming commercial products .
- Efficacy: In carbon tetrachloride-induced hepatotoxicity, nanoparticles reduced ALT levels by 60% versus 35% for crude silymarin .
Comparative Bioavailability (Table 2):
| Formulation | Solubility (mg/mL) | AUC (ng·h/mL) | Tmax (h) |
|---|---|---|---|
| Silymarin, 80% | 0.01 | 450 | 2.5 |
| Silybin (≥98%) | 0.04 | 620 | 2.0 |
| Phosphatidylcholine Complex | 0.12 | 810 | 1.8 |
| Nanoparticles | 13.0 | 1,170 | 1.2 |
Silymarin vs. Chemically Modified Derivatives
- Legalon SIL: A disodium salt of silymarin dihydrogen disuccinate, this derivative is water-soluble and used intravenously for acute liver poisoning. It achieves 95% bioavailability compared to 20–50% for oral silymarin .
- Silybin-PEG Conjugates: Polyethylene glycol (PEG) derivatives enhance half-life by 4 hours but show reduced antioxidant activity due to steric hindrance .
Pharmacological and Clinical Implications
- Hepatoprotection: Silymarin, 80% stabilizes hepatocyte membranes and upregulates glutathione synthesis, whereas nanoparticle formulations enhance hepatic targeting .
- Anticancer Activity: Silymarin induces p53-dependent apoptosis (42.2% apoptosis at 80 µg/mL in gastric cancer cells), while silybin alone shows weaker pro-apoptotic effects .
- Nanoparticles and complexes mitigate this risk by reducing systemic exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
